4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a phenyl group, and a piperazine ring substituted with a methylpyridine moiety. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form an intermediate, which is then subjected to further reactions to introduce the thienopyrimidine core and the phenyl group . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated or hydrogenated products.
Scientific Research Applications
4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, particularly in inhibiting epidermal growth factor receptor (EGFR) kinases. It has shown promising activity against various cancer cell lines, making it a candidate for further drug development.
Biology: In biological research, the compound is used to study cellular signaling pathways and the effects of kinase inhibition on cell proliferation and survival.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as EGFR kinases. By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways that are essential for cell proliferation and survival . This inhibition can induce apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives and piperazine-containing molecules, such as:
- 5-(2,4-Difluorophenyl)-3-{[4-(pyrido[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methyl}-1,2,4-oxadiazole .
- 5-(4-Fluorophenyl)-3-{[4-(pyrido[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methyl}-1,2,4-oxadiazole .
Uniqueness
What sets 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine apart is its specific combination of structural elements, which confer unique binding properties and biological activities. Its ability to inhibit EGFR kinases with high potency makes it a valuable compound for anticancer research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5S/c1-16-6-5-9-19(25-16)26-10-12-27(13-11-26)21-20-18(17-7-3-2-4-8-17)14-28-22(20)24-15-23-21/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPRPXUTYSTMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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